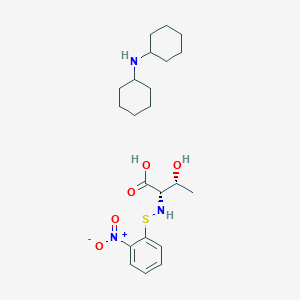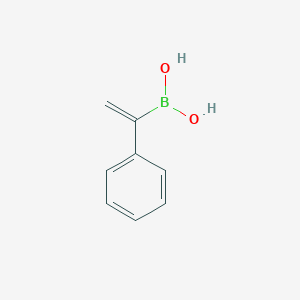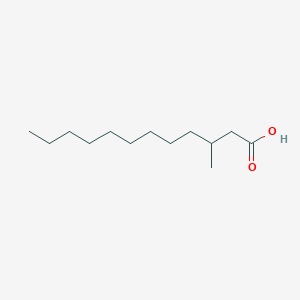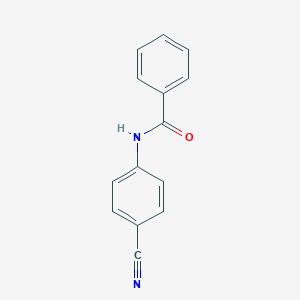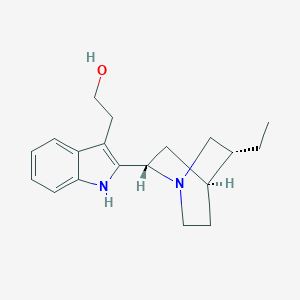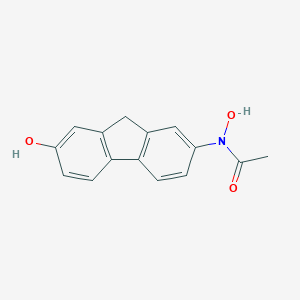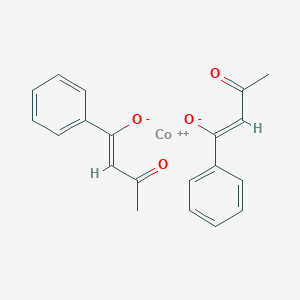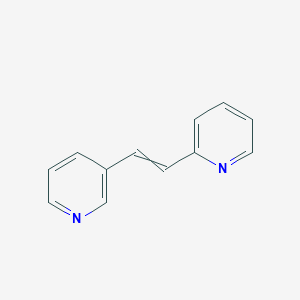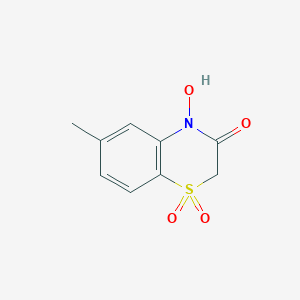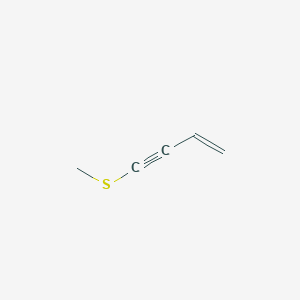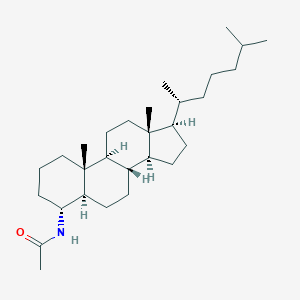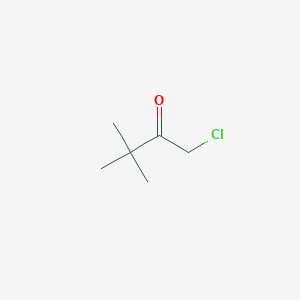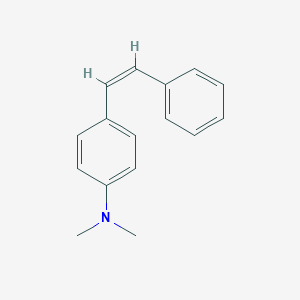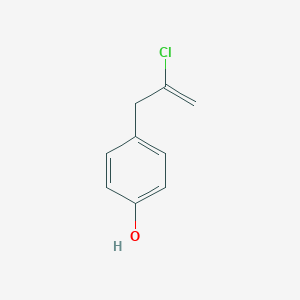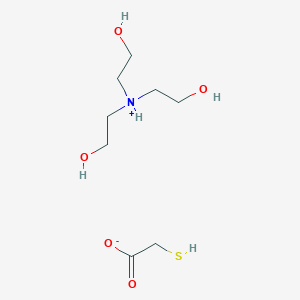
Tris(2-hydroxyethyl)ammonium mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tris(2-hydroxyethyl)ammonium mercaptoacetate typically involves the reaction of mercaptoacetic acid with tris(2-hydroxyethyl)amine under controlled conditions . The reaction is carried out in a suitable solvent, such as water or ethanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Tris(2-hydroxyethyl)ammonium mercaptoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxyethyl)ammonium mercaptoacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations and as a stabilizer for certain reactions . In biology, it has been studied for its potential role in modulating enzyme activity and cellular processes . In medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate immune responses and protect against oxidative stress . In industry, it is used in the formulation of various products, including cosmetics and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Tris(2-hydroxyethyl)ammonium mercaptoacetate involves its interaction with specific molecular targets and pathways . It has been shown to activate certain enzymes and modulate the expression of specific genes . For example, it can increase the activity of aminoacyl-tRNA synthase mRNA, which plays a crucial role in protein synthesis . This activation can lead to various biological effects, including immunomodulation and protection against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Tris(2-hydroxyethyl)ammonium mercaptoacetate can be compared with other similar compounds, such as tris(2-hydroxyethyl)ammonium orthocresoxyacetate (trecrezan) . While both compounds share similar structural features and biological activities, this compound is unique in its specific applications and mechanisms of action . Other similar compounds include tris(2-hydroxyethyl)ammonium acetate and tris(2-hydroxyethyl)ammonium salts of arylheteroacetic acids .
Eigenschaften
CAS-Nummer |
13220-80-9 |
|---|---|
Molekularformel |
C8H19NO5S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-sulfanylacetic acid |
InChI |
InChI=1S/C6H15NO3.C2H4O2S/c8-4-1-7(2-5-9)3-6-10;3-2(4)1-5/h8-10H,1-6H2;5H,1H2,(H,3,4) |
InChI-Schlüssel |
ZSRUSYMBCCXANQ-UHFFFAOYSA-N |
SMILES |
C(CO)[NH+](CCO)CCO.C(C(=O)[O-])S |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)S |
Synonyme |
tris(2-hydroxyethyl)ammonium mercaptoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


